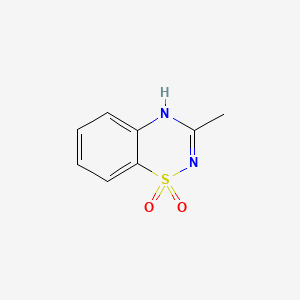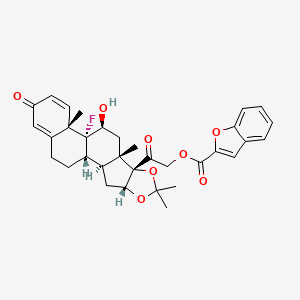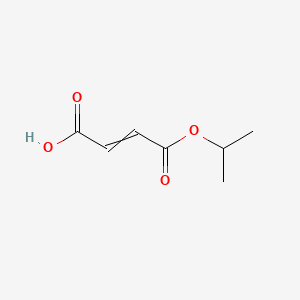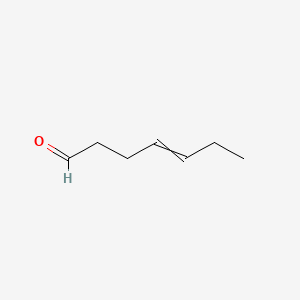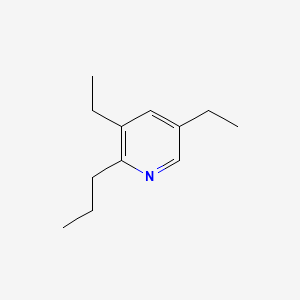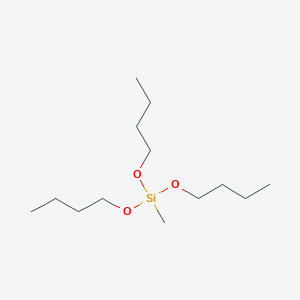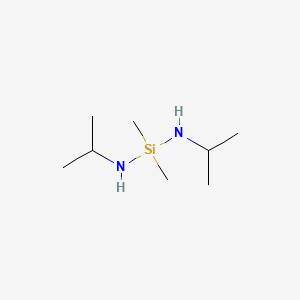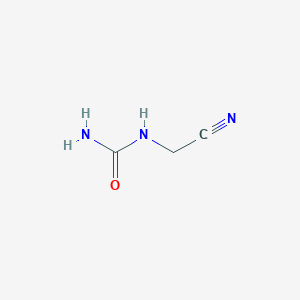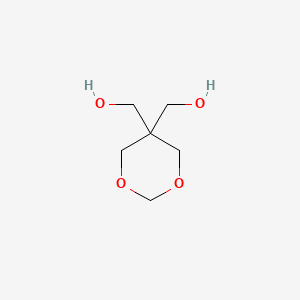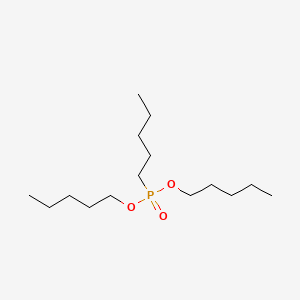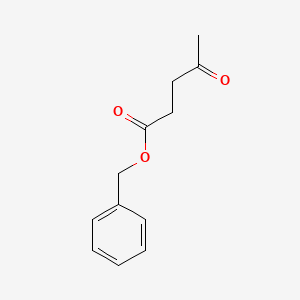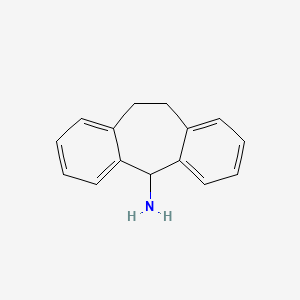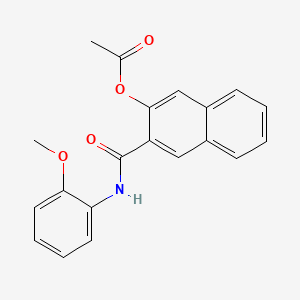
2-Methyl-n-propyl-1-propanamine
Vue d'ensemble
Description
“2-Methyl-n-propyl-1-propanamine” is a chemical compound with the molecular formula C7H17N . It is also known by other names such as 2-methyl-N-propyl-1-propanamine and N-Isopropylmethylamine .
Molecular Structure Analysis
The molecular structure of “2-Methyl-n-propyl-1-propanamine” can be represented by the InChI code: 1S/C7H17N/c1-4-5-8-6-7(2)3/h7-8H,4-6H2,1-3H3 . This indicates that the molecule consists of a propyl group (C3H7) and a methyl group (CH3) attached to a nitrogen atom, with another methyl group attached to the second carbon of the propyl chain.
Applications De Recherche Scientifique
Molecular Imprinted Polymer-Based Sorbents
The use of molecular imprinted polymer (MIP)-based sorbents, specifically for the determination of compounds similar to 2-Methyl-n-propyl-1-propanamine, highlights advancements in forensic and clinical toxicology. These sorbents are used in solid-phase extraction (SPE) for sensitive analysis of trace compounds in urine samples, demonstrating improved detection limits and specificity (Bykov et al., 2017).
Novel Acyl Derivatives Synthesis
Research into the synthesis of novel N-substituted-acyl derivatives of compounds structurally related to 2-Methyl-n-propyl-1-propanamine offers insights into potential pharmaceutical applications. This work involves creating new chemical entities by reacting similar amines with acylchlorides, opening avenues for the development of new therapeutic agents (Jing, 2010).
Radiopharmaceutical Development
The field of radiopharmaceuticals has explored compounds like 2-Methyl-n-propyl-1-propanamine for potential applications. One study developed a method for ring-opening of aziridines to create fluoroamines, which could be used in radiopharmaceuticals. This research underlines the relevance of such compounds in developing novel imaging agents (Vasdev et al., 2009).
Synthetic Organic Chemistry
In synthetic organic chemistry, compounds related to 2-Methyl-n-propyl-1-propanamine have been utilized as intermediates in various synthetic pathways. For example, research has been conducted on the Birch reduction of ephedrine, producing versatile intermediates for further synthetic transformations. This demonstrates the utility of these compounds in complex organic syntheses (Zvilichovsky & Gbara-Haj-Yahia, 2004).
Propriétés
IUPAC Name |
2-methyl-N-propylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-5-8-6-7(2)3/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGSVBHTFQOZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879021 | |
| Record name | PROPYL-ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-n-propyl-1-propanamine | |
CAS RN |
39190-66-4 | |
| Record name | 2-Methyl-N-propyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39190-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylisobutyl amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039190664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYL-ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutylpropylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



